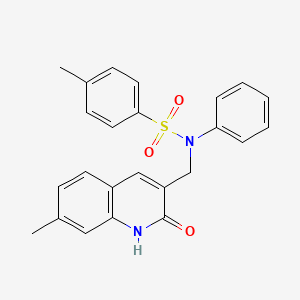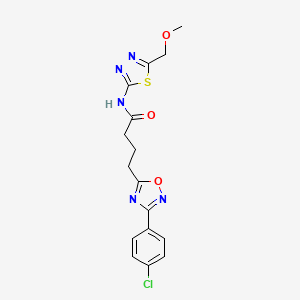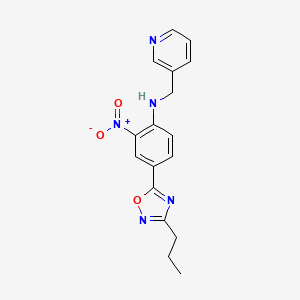![molecular formula C21H26N4O B7697871 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7697871.png)
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . They have been the subject of research for over 100 years due to their photophysical and biological properties .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]quinolines has been described in various ways. One method involves a one-pot multicomponent reaction of aniline, aromatic aldehydes, and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one using L-proline as an organocatalyst .Molecular Structure Analysis
The parent structure of 1H-pyrazolo[3,4-b]quinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .Mecanismo De Acción
The mechanism of action of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide involves its ability to bind to and activate the Wnt signaling pathway. This pathway is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By modulating this pathway, this compound may be able to promote tissue regeneration and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, including the upregulation of genes involved in tissue regeneration and the inhibition of pro-inflammatory cytokines. It has also been shown to promote the differentiation of stem cells into osteoblasts, which are responsible for bone formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide in lab experiments is its ability to selectively modulate the Wnt signaling pathway, which can be difficult to achieve using other compounds. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide. One area of interest is its potential use in tissue engineering and regenerative medicine. This compound may also be useful in the development of new therapies for inflammatory diseases and cancer. Further research is needed to fully understand the potential applications of this compound and to optimize its use in various fields.
In conclusion, this compound is a promising compound with potential applications in various fields. Its ability to selectively modulate the Wnt signaling pathway makes it a valuable tool for researchers studying tissue development and regeneration. Further research is needed to fully understand the potential applications of this compound and to optimize its use in various fields.
Métodos De Síntesis
The synthesis of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide involves a multi-step process that requires the use of various reagents and solvents. One of the most commonly used methods involves the reaction of 1-(cyclohexylamino)propan-2-ol with 2-bromo-5-isobutylpyrazine, followed by the addition of 2-aminoquinoline and N,N-diisopropylethylamine. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research involves its use as a modulator of the Wnt signaling pathway, which plays a crucial role in tissue development and regeneration. This compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis and colitis.
Propiedades
IUPAC Name |
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-14(2)13-25-20-17(12-16-10-6-7-11-18(16)22-20)19(24-25)23-21(26)15-8-4-3-5-9-15/h6-7,10-12,14-15H,3-5,8-9,13H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDUSYQZGTYDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


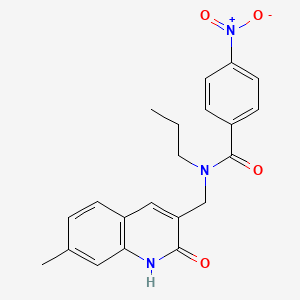

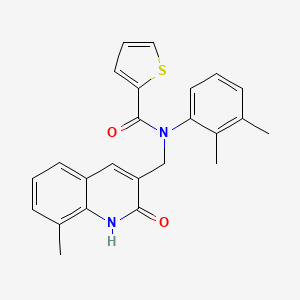
![2-[4-(diethylsulfamoyl)phenoxy]acetamide](/img/structure/B7697822.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697823.png)

